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Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588 Get Quote

A Comparative Guide for Researchers

Note on Nomenclature: Initial searches for "Celaphanol A" did not yield specific results. The

scientific literature extensively documents a structurally similar compound, Celastrol, a potent

inhibitor of NADPH oxidase (NOX) enzymes. This guide will focus on Celastrol, assuming

"Celaphanol A" was a likely typographical error.

Celastrol, a natural triterpenoid, has garnered significant interest for its anti-inflammatory,

neuroprotective, and anti-cancer properties.[1] A key mechanism underlying these effects is its

potent inhibition of the NADPH oxidase (NOX) family of enzymes, which are critical producers

of reactive oxygen species (ROS) in various cell types. This guide provides a comparative

analysis of Celastrol's inhibitory specificity against different NOX isoforms, benchmarked

against other common NOX inhibitors. Detailed experimental protocols for assessing inhibitory

action are also provided to aid in the design and interpretation of related research.

Comparative Inhibitory Action of NOX Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibitory

constants (Ki) of Celastrol and other notable NOX inhibitors against various NOX isoforms.

Lower values indicate higher potency. This data highlights Celastrol's potent, albeit not entirely

specific, inhibitory profile, with a preference for NOX1 and NOX2.
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Inhibitor NOX1 NOX2 NOX3 NOX4 NOX5
Specificit
y Notes

Celastrol
0.41 µM

(cells)

0.59 µM

(cells) 1.24

µM (cell-

free)

Not

Reported

2.79 µM

(cells)

3.13 µM

(cells) 8.4

µM (cell-

free)

Potent

inhibitor of

multiple

NOX

isoforms

with higher

potency for

NOX1 and

NOX2.[1]

Diphenylen

eiodonium

(DPI)

Ki = 70 nM Ki = 70 nM Ki = 70 nM Ki = 70 nM
Not

Reported

A well-

established

but non-

specific

inhibitor of

flavoprotei

ns,

including

all NOX

isoforms.

[2]
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Apocynin
Not

Reported

~10 µM

(neutrophil

s)

Not

Reported

Not

Reported

Not

Reported

Considered

a relatively

weak and

non-

specific

inhibitor; its

primary

mechanism

is

preventing

p47phox

translocatio

n.[3][4][5]

[6]

ML171
0.129 -

0.25 µM
>3 µM ~3 µM ~5 µM

Not

Reported

A highly

selective

inhibitor of

NOX1.[7]

[8][9]

VAS2870
~10 µM

(cell-free)

1-2 µM

(cells) 10.6

µM (cell-

free)

Not

Reported
Inhibited Inhibited

A pan-NOX

inhibitor

with no

significant

isoform

selectivity.

[1][10][11]

[12]

GKT13783

1

Ki = 110

nM

Ki = 1750

nM

Not

Reported

Ki = 140

nM

Ki = 410

nM

A potent

and

specific

dual

inhibitor of

NOX1 and

NOX4.[2]

[13][14][15]
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Experimental Protocols
Measurement of NOX Activity via ROS Production
(Amplex® Red Assay)
This protocol details the measurement of hydrogen peroxide (H₂O₂), a downstream product of

NOX activity, using the Amplex® Red fluorescence assay.

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-

acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly

fluorescent resorufin. The increase in fluorescence is proportional to the amount of H₂O₂

generated.

Materials:

Cells or membrane fractions expressing the NOX isoform of interest

Amplex® Red reagent (10 mM stock in DMSO)

Horseradish Peroxidase (HRP) (10 U/mL stock in PBS)

NADPH (20 mM stock in PBS)

Phosphate Buffered Saline (PBS) or other suitable assay buffer

96-well black, clear-bottom microplates

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Test inhibitors (e.g., Celastrol) at various concentrations

Procedure:

Sample Preparation:

For whole-cell assays, seed cells in a 96-well plate and allow them to adhere.
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For cell-free assays, prepare membrane and cytosolic fractions from cells overexpressing

the target NOX isoform.

Assay Setup:

To each well of the microplate, add 50 µL of the cell suspension or reconstituted cell-free

system.

Add the desired concentration of the inhibitor (e.g., Celastrol) or vehicle control. Incubate

for a predetermined time (e.g., 15-30 minutes) at 37°C.

Reaction Mixture Preparation:

Prepare a fresh 2X working solution of the Amplex Red/HRP mixture in PBS. For each 50

µL of working solution, mix Amplex Red to a final concentration of 100 µM and HRP to a

final concentration of 0.2 U/mL.

Initiation of Reaction:

Add 50 µL of the 2X Amplex Red/HRP working solution to each well.

For NOX isoforms requiring activation (e.g., NOX2), add an appropriate stimulus (e.g.,

Phorbol 12-myristate 13-acetate - PMA).

Initiate the enzymatic reaction by adding NADPH to a final concentration of 100-200 µM.

Measurement:

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken

every 1-2 minutes.

Data Analysis:

Calculate the rate of H₂O₂ production from the slope of the linear portion of the

fluorescence versus time curve.
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Plot the rate of H₂O₂ production against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Assessment of p47phox-p22phox Interaction
(Fluorescence Polarization Assay)
This protocol describes a method to quantify the inhibitory effect of Celastrol on the interaction

between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, a key step

in NOX2 activation.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a

fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled

peptide derived from p22phox will tumble rapidly in solution, resulting in low polarization. When

it binds to the larger p47phox protein, the complex tumbles much more slowly, leading to an

increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in

polarization.

Materials:

Recombinant, purified tandem SH3 domains of p47phox (p47phoxSH3A-B).

A fluorescently labeled peptide corresponding to the proline-rich region of p22phox (e.g.,

TAMRA-p22phox151-162).

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).

384-well black, non-binding microplates.

Plate reader capable of measuring fluorescence polarization.

Test inhibitors (e.g., Celastrol) at various concentrations.

Procedure:

Assay Setup:
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In a 384-well plate, add a fixed concentration of the fluorescently labeled p22phox peptide

(e.g., 10 nM).

Add a fixed concentration of the p47phoxSH3A-B protein. The optimal concentration

should be predetermined by a saturation binding experiment and is typically around the Kd

of the interaction.

Add varying concentrations of the test inhibitor (Celastrol) or vehicle control.

Bring the final volume in each well to 20 µL with the assay buffer.

Incubation:

Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow

the binding to reach equilibrium.

Measurement:

Measure the fluorescence polarization of each well using the plate reader. The instrument

will measure the fluorescence intensity parallel and perpendicular to the plane of

excitation.

Data Analysis:

The instrument software will calculate the polarization in millipolarization units (mP).

Plot the mP values against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which

represents the concentration of inhibitor required to displace 50% of the bound fluorescent

peptide.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the NOX2 activation pathway and a general workflow for

inhibitor screening.
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Caption: NOX2 activation pathway and Celastrol's mechanism of action.
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Caption: General workflow for screening and characterizing NOX inhibitors.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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